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Compound of Interest

4-Fluorobenzo[dJisoxazol-3(2H)-
Compound Name:
one

Cat. No.: B067198

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge in a
multitude of therapeutic agents, earning them the designation of "privileged structures.” The
benzo[d]isoxazole core is a quintessential example of such a scaffold, forming the backbone of
numerous compounds with significant biological activity.[1][2] This guide focuses on a
particularly valuable derivative: 4-Fluorobenzo[d]isoxazol-3(2H)-one.

The strategic incorporation of a fluorine atom at the 4-position of the benzisoxazolone ring
system enhances its potential as a building block for novel therapeutics. Fluorine substitution is
a well-established strategy in drug design to modulate metabolic stability, improve binding
affinity, and fine-tune electronic properties.[3] This document serves as a comprehensive
technical resource for researchers, scientists, and drug development professionals, providing
in-depth insights into the synthesis, characterization, reactivity, and application of this versatile
compound. We will move beyond simple protocols to explore the causal chemistry, enabling
teams to leverage this molecule to its fullest potential in the quest for next-generation
pharmaceuticals.

Core Molecular Attributes and Physicochemical
Profile

4-Fluorobenzo[d]isoxazol-3(2H)-one is a fluorinated heterocyclic compound belonging to the
benzisoxazole class.[4] Its structure features a benzene ring fused to an isoxazolone ring, a
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system that can be viewed as a cyclic hydroxamic acid ester (a lactam-like structure with an N-
O bond). This arrangement confers a unique combination of stability and reactivity.

Table 1: Physicochemical Properties of 4-Fluorobenzo[d]isoxazol-3(2H)-one

Property Value Source
CAS Number 178747-83-6 [4][5]
Molecular Formula C7H4FNO2 [41[5]
Molecular Weight 153.11 g/mol [4115]
Appearance White- to off-white solid

(predicted)
SMILES FC1=C2C(=0O)NOC2=CC=C1 [4]
Hazard Codes H302, H315, H319, H335 [4]

The N-H proton of the isoxazolone ring is weakly acidic, a critical feature that serves as a
primary handle for synthetic diversification, as will be discussed in the reactivity section. The
fluorine atom's electron-withdrawing nature influences the aromatic ring's reactivity and can
participate in specific hydrogen bonding or dipolar interactions within a biological target.

Synthesis Strategy: A Logic-Driven Approach to the
Core Scaffold

The construction of the 1,2-benzisoxazole ring system is most elegantly achieved through the
intramolecular cyclization of an appropriately substituted aromatic precursor.[6] A robust and
logical pathway for synthesizing 4-Fluorobenzo[d]isoxazol-3(2H)-one begins with a precursor
bearing ortho-positioned hydroxyl and cyano groups, facilitated by the presence of a fluorine
atom.

The causality of this approach lies in the conversion of the nitrile group into a hydroxamic acid,
which then undergoes a facile, base-mediated intramolecular nucleophilic attack by the
adjacent phenoxide ion to form the stable five-membered heterocyclic ring.
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Caption: Proposed synthetic workflow for 4-Fluorobenzo[d]isoxazol-3(2H)-one.

Experimental Protocol: Synthesis of 4-
Fluorobenzo[d]isoxazol-3(2H)-one

This protocol is a representative methodology based on established chemical principles for
analogous structures.[6][7]

Step 1: Selective Hydroxylation of 2,6-Difluorobenzonitrile

¢ To a solution of 2,6-difluorobenzonitrile (1.0 eq) in a suitable solvent such as DMSO or
dioxane, add powdered sodium hydroxide (1.1 eq).

¢ Heat the reaction mixture to 80-100 °C and monitor by TLC until the starting material is
consumed. The rationale here is that one fluorine atom, activated by the electron-
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withdrawing nitrile group, undergoes nucleophilic aromatic substitution by the hydroxide ion.

o Cool the mixture, acidify with dilute HCI to precipitate the product, and filter to obtain 2-
fluoro-6-hydroxybenzonitrile. Purify by recrystallization or column chromatography.

Step 2: Formation and Cyclization to the Final Product

Suspend 2-fluoro-6-hydroxybenzonitrile (1.0 eq) and hydroxylamine hydrochloride (1.5 eq) in
ethanol.

e Add an aqueous solution of a base, such as sodium carbonate (2.0 eq), and reflux the
mixture for 12-24 hours. This step first generates the hydroxamic acid intermediate in situ.

» The phenoxide, formed under basic conditions, then acts as an intramolecular nucleophile,
displacing the second fluorine atom to close the ring.

 After reaction completion (monitored by TLC), cool the mixture and acidify with dilute HCI.

e The resulting precipitate is collected by filtration, washed with water, and dried under vacuum
to yield 4-Fluorobenzo[d]isoxazol-3(2H)-one. This self-validating system should yield a
product whose spectroscopic data matches the expected profile.

Spectroscopic Validation and Characterization

Rigorous structural confirmation is paramount. The combination of NMR, IR, and mass
spectrometry provides an unambiguous fingerprint of the target molecule. While specific
experimental spectra for this exact compound are not widely published, a reliable profile can be
predicted based on extensive data from analogous structures.[8][9][10]

Table 2: Predicted Spectroscopic Data for 4-Fluorobenzo[d]isoxazol-3(2H)-one
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Technique Expected Features

6 11.0-12.0 (br s, 1H, N-H), 6 7.2-7.8 (m, 3H, Ar-
1H NMR (DMSO-ds) H). Aromatic signals will show complex splitting
due to H-H and H-F coupling.

0 160-165 (C=0), 6 155-160 (d, J = 240-250 Hz,

13C NMR (DMSO-ds
( ) C-F), aromatic carbons between & 110-140.

A single resonance is expected in the typical
1°F NMR (DMSO-ds) aromatic fluorine region (& -110 to -130 ppm),

likely showing coupling to ortho protons.

~3200 cm~1 (N-H stretch), ~1750 cm~t (C=0
IR (KBr) lactam stretch), ~1250 cm~* (C-F stretch),
~1600, 1480 cm~! (Aromatic C=C stretch).

Mass Spec (ESI-) [M-H]~ at m/z 152.1

Protocol: Standard Characterization Workflow

o Sample Preparation: Prepare a ~5-10 mg/mL solution of the synthesized product in DMSO-
de for NMR analysis. For IR, prepare a KBr pellet. For MS, prepare a ~1 mg/mL solution in
methanol or acetonitrile.

e NMR Acquisition: Record tH, 13C, and *°F NMR spectra on a 400 MHz or higher
spectrometer. The key diagnostic signals are the broad N-H proton, the characteristic
splitting pattern of the aromatic region, and the large carbon-fluorine coupling constant in the
13C spectrum.

e IR Spectroscopy: Acquire a spectrum from 4000-400 cm~*. The high-frequency carbonyl
stretch is a definitive indicator of the isoxazolone ring.

e Mass Spectrometry: Use electrospray ionization (ESI) in both positive and negative modes to
confirm the molecular weight. The [M-H]~ ion is often prominent for this class of compounds.

Chemical Reactivity: Pathways to Molecular
Diversity
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The true power of 4-Fluorobenzo[d]isoxazol-3(2H)-one as a building block lies in its
predictable reactivity, which allows for systematic chemical modification to build libraries of
drug-like molecules. The primary reactive handles are the N-H proton and the aromatic ring.

4-Fluorobenzo[d]isoxazol-3(2H)-one

R-X, Base (e.g., K2CO3)
in DMF/Acetonitrile

Ar-B(OH)2, Cu Catalyst
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Click to download full resolution via product page

Caption: Key reactivity pathways for synthetic diversification.

Protocol: N-Alkylation for Library Synthesis

This protocol describes a general method for attaching various alkyl side chains, a common
strategy in structure-activity relationship (SAR) studies.[1]

e Setup: To a solution of 4-Fluorobenzo[d]isoxazol-3(2H)-one (1.0 eq) in a polar aprotic
solvent like DMF or acetonitrile, add a mild base such as potassium carbonate (K2COs, 1.5
eq). The base deprotonates the acidic N-H, forming the corresponding anion in situ.

» Reaction: Add the desired alkyl halide (R-X, e.g., benzyl bromide, ethyl bromoacetate) (1.1
eq) dropwise to the stirred suspension.

e Heating & Monitoring: Heat the reaction to 50-70 °C. The choice of temperature is a balance;
it must be sufficient to drive the Sn2 reaction without promoting side reactions. Monitor
progress by TLC.

o Workup & Purification: Upon completion, pour the reaction mixture into water and extract
with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over sodium
sulfate, and concentrate under reduced pressure.
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 Validation: Purify the crude product via column chromatography. The success of the reaction
is confirmed by the disappearance of the N-H proton signal in the *H NMR spectrum and the
appearance of new signals corresponding to the added alkyl group.

Significance and Applications in Drug Development

The benzo[d]isoxazole scaffold is a cornerstone of modern medicinal chemistry, most famously
represented in the atypical antipsychotic drug Risperidone.[6][11] Risperidone contains a 6-
fluoro-benzol[d]isoxazol-3-yl moiety attached to a piperidine ring, demonstrating the clinical
success of this core structure.[11][12][13]

Derivatives have shown a remarkable breadth of biological activities, including:

e Anticancer Agents: By targeting critical pathways like BET bromodomains or VEGFR-2
signaling.[2][14]

» Antipsychotics and Neuroprotectives: Modulating dopamine and serotonin receptors.[6][15]
» Anti-inflammatory and Analgesic Agents: Through mechanisms like COX-2 inhibition.[16][17]

o Antimicrobial Compounds: Exhibiting activity against various bacterial and fungal strains.[1]
[17]

Therapeutic Targets

Core Scaffold Chemical Diversification
Synthetic Modification

q e.g., N-Alkylation Combinatorial Library | High-Throughput Screening
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Caption: Role of the scaffold in the drug discovery pipeline.
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4-Fluorobenzo[d]isoxazol-3(2H)-one is therefore not merely a chemical reagent, but a
strategic starting point for the rational design of new chemical entities (NCEs) aimed at a wide
array of therapeutic targets.

Conclusion

4-Fluorobenzo[d]isoxazol-3(2H)-one stands as a molecule of significant strategic importance
for chemical and pharmaceutical research. Its robust synthesis, well-defined spectroscopic
signature, and predictable reactivity make it an ideal scaffold for building molecular libraries.
The proven success of the benzo[d]isoxazole core in marketed drugs provides a strong
validation for its continued exploration. This guide has provided the foundational chemical
principles and practical methodologies necessary for scientists to effectively utilize this
compound, accelerating the journey from a promising building block to a potential life-saving
therapeutic.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. researchgate.net [researchgate.net]

2. pdf.benchchem.com [pdf.benchchem.com]

3. Advances in isoxazole chemistry and their role in drug discovery - PMC
[pmc.ncbi.nlm.nih.gov]

e 4.178747-83-6|4-Fluorobenzo[d]isoxazol-3(2H)-one|BLD Pharm [bldpharm.com]

e 5. 4-FLUOROBENZOI[D]ISOXAZOL-3(2H)-ONE Price from Supplier Brand Shanghai
Nianxing Industrial Co., Ltd on Chemsrc.com [chemsrc.com]

e 6. e-journals.in [e-journals.in]
e 7. pdf.benchchem.com [pdf.benchchem.com]
e 8. op.niscpr.res.in [op.niscpr.res.in]

e 9. repozytorium.ur.edu.pl [repozytorium.ur.edu.pl]

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://www.benchchem.com/product/b067198?utm_src=pdf-body
https://www.benchchem.com/product/b067198?utm_src=pdf-body
https://www.benchchem.com/product/b067198?utm_src=pdf-custom-synthesis
https://www.researchgate.net/figure/The-spectra-of-benzodisoxazol-32H-one-2_fig2_263725389
https://pdf.benchchem.com/1279/Unraveling_the_Therapeutic_Potential_of_Benzo_d_isoxazole_Derivatives_A_Comparative_Overview.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC11912359/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11912359/
https://www.bldpharm.com/products/178747-83-6.html
https://www.chemsrc.com/en/Product/6792888.html
https://www.chemsrc.com/en/Product/6792888.html
http://www.e-journals.in/pdf/V5N1/8-20.pdf
https://pdf.benchchem.com/15072/Synthetic_Routes_to_Functionalized_4_Chlorobenzo_d_isoxazole_Analogs_Application_Notes_and_Protocols.pdf
http://op.niscpr.res.in/index.php/IJC/article/viewFile/72063/465482796
https://repozytorium.ur.edu.pl/server/api/core/bitstreams/74cd3612-c0ac-4696-8f62-369cc78b196a/content
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b067198?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e 10. pubs.acs.org [pubs.acs.org]

e 11. 3-(2-(4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl)ethyl)-6,7,8,9-tetrahydro-7-
methoxy-2-methyl-4H-pyrido(1,2-a)pyrimidin-4-one | C24H29FN403 | CID 18353640 -
PubChem [pubchem.ncbi.nim.nih.gov]

e 12. pharmaffiliates.com [pharmaffiliates.com]
e 13. | Advent [adventchembio.com]

e 14. pdf.benchchem.com [pdf.benchchem.com]
e 15. researchgate.net [researchgate.net]

e 16. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC
[pmc.ncbi.nlm.nih.gov]

e 17. Areview of isoxazole biological activity and present synthetic techniques - Int J Pharm
Chem Anal [ijpca.org]

 To cite this document: BenchChem. [Introduction: Unveiling a Privileged Scaffold for Modern
Drug Discovery]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b067198#chemical-properties-of-4-fluorobenzo-d-
isoxazol-3-2h-one]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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